![molecular formula C23H34O3 B12327240 17-Ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12327240.png)
17-Ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
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Overview
Description
17-Ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol is a complex organic compound with a unique structure. This compound belongs to the class of cyclopenta[a]phenanthrenes, which are known for their diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of ethynyl and methoxy groups through reactions such as alkylation and methylation.
Hydroxylation: Introduction of the hydroxyl group at the 17th position using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
17-Ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution of functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride, sodium methoxide in methanol.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
17-Ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 17-Ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with cellular receptors to modulate signaling pathways.
Enzyme Inhibition: Inhibiting enzymes involved in key metabolic processes.
Gene Expression: Modulating the expression of genes related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one
- (8R,9S,10R,13S,14S,17S)-13-Ethyl-17-ethynyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl cyclobutanecarboxylate
Uniqueness
17-Ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
17-Ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol is a complex organic compound belonging to the class of cyclopenta[a]phenanthrenes. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes unique functional groups that contribute to its biological activity. Its IUPAC name reflects its complex arrangement of carbon atoms and functional groups. The following table summarizes key chemical properties:
Property | Value |
---|---|
Molecular Formula | C23H34O3 |
Molecular Weight | 366.52 g/mol |
Boiling Point | Estimated around 468.81°C |
Melting Point | 190-192°C |
Density | Approximately 1.1763 g/cm³ |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors in the body to modulate signaling pathways related to inflammation and cell proliferation.
- Enzyme Inhibition : It has been shown to inhibit enzymes that play critical roles in metabolic processes.
- Gene Expression Modulation : The compound can influence the expression of genes associated with inflammatory responses and cancer cell growth.
Anti-Cancer Properties
Research indicates that this compound exhibits anti-cancer activity , particularly in hormone-dependent cancers such as breast and prostate cancer. Studies have demonstrated its ability to inhibit tumor cell proliferation through various mechanisms:
- Estrogen Receptor Modulation : The compound acts as a selective estrogen receptor modulator (SERM), influencing estrogen signaling pathways.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells while sparing normal cells.
Anti-Inflammatory Effects
In addition to its anti-cancer properties, this compound has demonstrated significant anti-inflammatory effects . It reduces the production of pro-inflammatory cytokines and inhibits pathways involved in chronic inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Breast Cancer Cells : A study published in Cancer Research found that treatment with this compound significantly reduced the growth of estrogen receptor-positive breast cancer cells by inducing apoptosis and inhibiting cell cycle progression.
- Anti-inflammatory Study : Research published in the Journal of Inflammation demonstrated that the compound effectively reduced inflammation in animal models by downregulating NF-kB signaling pathways.
- Hormonal Regulation : A clinical trial indicated that patients treated with this compound showed improved hormonal balance and reduced symptoms associated with menopause.
Properties
IUPAC Name |
17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O3/c1-6-22(24)11-9-19-20-15(2)13-16-14-23(25-4,26-5)12-8-17(16)18(20)7-10-21(19,22)3/h1,15,18-20,24H,7-14H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELCQPZSOLYWMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CCC(C2)(OC)OC)C3C1C4CCC(C4(CC3)C)(C#C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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